molecular formula C5H6N2OS B7778763 3-methyl-2-sulfanylpyrimidin-4-one

3-methyl-2-sulfanylpyrimidin-4-one

Cat. No.: B7778763
M. Wt: 142.18 g/mol
InChI Key: KMJMDWDBNHZINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “3-methyl-2-sulfanylpyrimidin-4-one” is a chemical entity with significant relevance in various scientific fields. It is commonly used in research and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-sulfanylpyrimidin-4-one involves specific reaction conditions and reagents. The preparation methods typically include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-sulfanylpyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

3-methyl-2-sulfanylpyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-2-sulfanylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-methyl-2-sulfanylpyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

This compound stands out due to its specific properties and reactivity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-methyl-2-sulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJMDWDBNHZINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=CN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.